molecular formula C15H9NO3 B3052298 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde CAS No. 40101-58-4

4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde

Cat. No.: B3052298
CAS No.: 40101-58-4
M. Wt: 251.24 g/mol
InChI Key: HVAROEFOIMSYRW-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde typically involves the reaction of phthalic anhydride with 4-amino benzaldehyde. The reaction is carried out in the presence of a solvent such as dichloromethane and a catalyst like glacial acetic acid. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(1,3-Dioxoisoindolin-2-yl)benzoic acid.

    Reduction: 4-(1,3-Dioxoisoindolin-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to inhibit the growth of certain microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxoisoindolin-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-(1,3-Dioxoisoindolin-2-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.

Uniqueness

4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and various research applications.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO3/c17-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)15(16)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAROEFOIMSYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506403
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40101-58-4
Record name 4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40101-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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